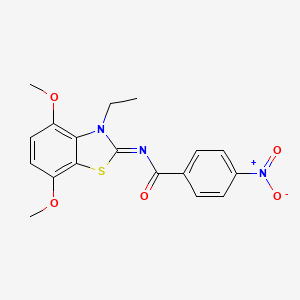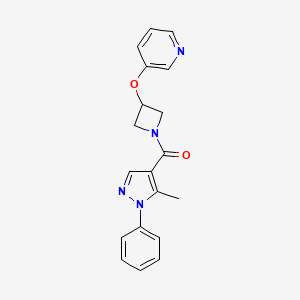![molecular formula C22H17N5O2S B2428693 N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide CAS No. 1788945-31-2](/img/structure/B2428693.png)
N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide” is a complex organic molecule that contains several heterocyclic rings, including an imidazo[2,1-b]thiazole ring and a quinazolinone ring. These types of compounds are often found in pharmaceuticals and could have potential biological activity .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the imidazo[2,1-b]thiazole and quinazolinone rings, along with the phenyl ring and the propanamide group. These groups could potentially participate in various chemical reactions depending on the conditions .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the heterocyclic rings and the propanamide group. The nitrogen atoms in the rings and the carbonyl group in the propanamide could potentially act as nucleophilic or electrophilic sites in chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the heterocyclic rings and the propanamide group could affect its solubility, stability, and reactivity .Applications De Recherche Scientifique
Synthesis and Biological Activities
Synthesis and Evaluation as Anti-Inflammatory Agents : A study by Thabet et al., 2011 discussed the synthesis of compounds including imidazo[2,1-b]thiazole derivatives. These compounds were evaluated for their anti-inflammatory properties.
Cytotoxic Activity Against Cancer Cell Lines : Research conducted by Ding et al., 2012 focused on synthesizing novel compounds bearing imidazo[2,1-b]thiazole scaffolds. These compounds were tested for cytotoxicity against human cancer cell lines, showing potential as inhibitors.
Antimicrobial and Anti-Inflammatory Properties : A paper by Zablotskaya et al., 2013 highlighted the synthesis of N-[(benzo)thiazol-2-yl]-ω-[3,4-dihydroisoquinolin-2(1H)-yl]alkanamide derivatives. These compounds demonstrated antimicrobial action, significant anti-inflammatory activity, and selective cytotoxic effects concerning tumor cell lines.
Eco-Friendly Insecticidal Activity : In the study by Ghareeb et al., 2021, a series of nitrogen heterocycles encompassing a quinoline scaffold, including imidazo[2,1-b]thiazole derivatives, were synthesized and evaluated for their insecticidal activity.
Pharmaceutical Applications
Anticancer Activity : The synthesis and potential anticancer activities of imidazo[2,1-b][1,3]thiazoles were discussed by Potikha and Brovarets, 2020. They found moderate ability in suppressing the growth of certain cancer cells.
Analgesic and Anti-inflammatory Activity : Research by Chumakov et al., 1999 on imidazo[2,1-b]thiazolium bromides revealed their potential analgesic and anti-inflammatory properties.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3-(4-oxoquinazolin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5O2S/c28-20(9-10-27-14-23-17-7-3-2-6-16(17)21(27)29)24-18-8-4-1-5-15(18)19-13-26-11-12-30-22(26)25-19/h1-8,11-14H,9-10H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBTKOZCFJGAZQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NC3=CC=CC=C3C4=CN5C=CSC5=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2428611.png)
![2-(4-Hydroxybutyl)-3-methylbenzo[d]thiazol-3-ium iodide](/img/structure/B2428614.png)
![4-((3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2428615.png)



![4-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2428622.png)



![N-(4-methylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2428627.png)
![N-(3,5-dimethoxyphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2428628.png)
